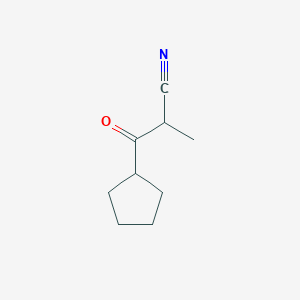
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride: is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a methoxybenzyl group, a methylbut-2-yne moiety, and a diamine structure, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the preparation of the 4-methoxybenzyl intermediate through the reaction of 4-methoxybenzyl chloride with an appropriate amine under basic conditions.
Alkyne Formation: The next step involves the introduction of the alkyne moiety. This can be achieved through a Sonogashira coupling reaction, where the methoxybenzyl intermediate is coupled with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Diamine Formation: The final step involves the introduction of the diamine functionality. This can be achieved through the reaction of the alkyne intermediate with a suitable diamine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride can undergo oxidation reactions, particularly at the methoxybenzyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, especially at the alkyne moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alkanes and alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride is used as a building block in organic synthesis for the preparation of complex molecules and materials. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties such as conductivity, fluorescence, and catalytic activity. It is also used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit the activity of certain kinases or phosphatases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine: This compound is similar in structure but lacks the dihydrochloride salt form.
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine hydrochloride: This compound is similar but contains only one hydrochloride salt.
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine sulfate: This compound is similar but contains a sulfate salt instead of dihydrochloride.
Uniqueness: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical properties and reactivity. The presence of the methoxybenzyl group, alkyne moiety, and diamine structure allows for versatile chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C13H20Cl2N2O |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
N'-[(4-methoxyphenyl)methyl]-N'-methylbut-2-yne-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-15(10-4-3-9-14)11-12-5-7-13(16-2)8-6-12;;/h5-8H,9-11,14H2,1-2H3;2*1H |
Clé InChI |
LAYORJAOMPVBSP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#CCN)CC1=CC=C(C=C1)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
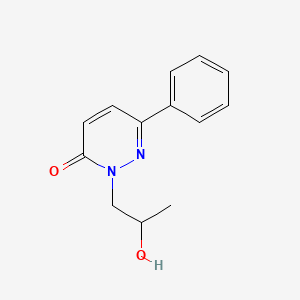
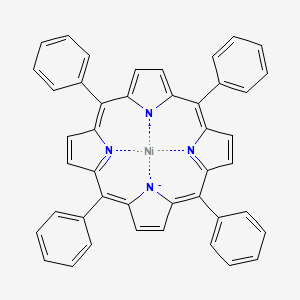
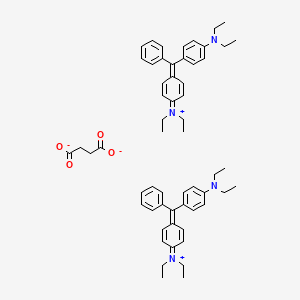


![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
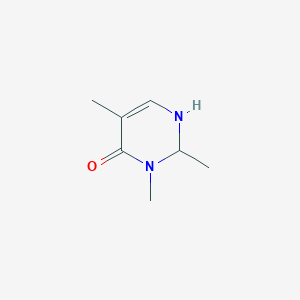
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
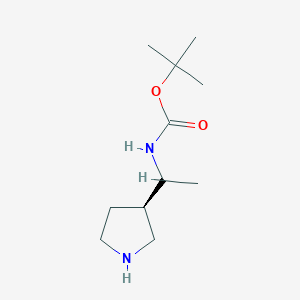
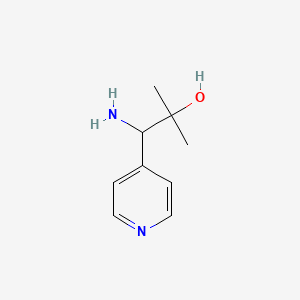
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
